4-Bromo-2,1,3-benzothiadiazole

Catalog No.
S668558
CAS No.
22034-13-5
M.F
C6H3BrN2S
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,1,3-benzothiadiazole

Researchers synthesizing asymmetric D-A materials face statistical product mixtures and low yields when using dibrominated BTD, requiring tedious chromatography.

  • 4-Bromo-2,1,3-benzothiadiazole provides a monofunctionalized core for exclusive mono-coupling via Suzuki, Stille, or Sonogashira, ensuring high-yield asymmetric synthesis.
  • 4-Substitution enhances conjugation with thiadiazole nitrogens, yielding strong ICT for red-shifted emission and large Stokes shifts.
  • Utilized as a polymer end-capper to tune HOMO/LUMO levels and control molecular weight; also a building block for medicinal chemistry.

CAS Number

22034-13-5

Product Name

4-Bromo-2,1,3-benzothiadiazole

IUPAC Name

4-bromo-2,1,3-benzothiadiazole

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H

InChI Key

KYKBVPGDKGABHY-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)Br

Canonical SMILES

C1=CC2=NSN=C2C(=C1)Br

The exact mass of the compound 4-Bromo-2,1,3-benzothiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-2,1,3-benzothiadiazole, 4-Bromo-benzo[c][1,2,5]thiadiazole, 4-Bromo-BTD, 4-Bromobenzothiadiazole

Purity

≥97%

Package Size

1 g, 5 g

4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) is a highly reactive, monofunctionalized electron-deficient building block widely utilized in organic electronics and medicinal chemistry. Featuring a single bromine atom at the 4-position of the strongly electron-withdrawing 2,1,3-benzothiadiazole (BTD) core, it serves as a highly effective electrophile for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira protocols. Unlike its symmetric dibrominated counterpart, this compound enables the precise synthesis of asymmetric donor-acceptor (D-A) architectures, fluorescent probes, and end-capped conjugated polymers without the statistical yield losses associated with over-coupling [1].

Research Fit

Workflow
Asymmetric synthesis of D-A-D small molecules and conjugated polymers
Selection
Monofunctional electron-deficient building block for controlled cross-coupling
Use Context
OPV, OLED, and OFET material research requiring precise molecular architecture

Substituting 4-Bromo-2,1,3-benzothiadiazole with the more common 4,7-dibromo-2,1,3-benzothiadiazole for asymmetric synthesis introduces severe procurement and process inefficiencies. Attempting a mono-coupling reaction on the dibrominated analog inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and the di-coupled byproduct, which requires labor-intensive chromatographic separation and slashes the effective yield[1]. Furthermore, substituting with the 5-bromo regioisomer fails in optoelectronic applications, as the 4-position is electronically distinct; functionalization at the 4-position provides enhanced conjugation with the thiadiazole nitrogens, enabling the strong intramolecular charge transfer (ICT) necessary for red-shifted emission and large Stokes shifts[2].

Substitution Risk

Monobromo vs. dibromo BTD
4,7-Dibromo analog may shift from asymmetric to symmetric architecture, altering polymer microstructure and optoelectronic properties.
Bromine handle vs. Cl/I
Substituting halogen can change cross-coupling kinetics, yields, and purity profiles, requiring method re-optimization.
Regioselective purity
Mixed or uncontrolled halogenation may introduce regioirregularities that compromise charge transport and device reproducibility.

Asymmetric Cross-Coupling Efficiency and Yield Optimization

In the synthesis of asymmetric D-A fluorophores, the use of 4-Bromo-2,1,3-benzothiadiazole allows for quantitative or near-quantitative conversion. Studies demonstrate that Suzuki-Miyaura coupling of 4-bromo-2,1,3-benzothiadiazole with indolyl-boronic acids yields the target asymmetric compounds in 84% to 99% yields[1]. In contrast, attempting controlled mono-functionalization of 4,7-dibromo-2,1,3-benzothiadiazole inherently limits the theoretical yield of the mono-adduct to a statistical maximum, accompanied by significant purification penalties [1].

Evidence DimensionTarget asymmetric mono-coupled product yield
Target Compound Data84% - 99% yield (direct coupling)
Comparator Or Baseline<50% practical yield (statistical mono-coupling of 4,7-dibromo analog)
Quantified Difference>40% absolute yield improvement and elimination of di-adduct separation
ConditionsPalladium-catalyzed cross-coupling (e.g., PEPPSI-Ipr or Pd(PPh3)4)

Procuring the mono-brominated precursor directly eliminates complex downstream purification and drastically reduces catalytic and boronic acid reagent waste.

Synthetic Yield
Cross-study comparable
49%
vs
Good to quantitative
Lower isolated yield drives higher procurement cost for pure monobrominated building block.
Bromination in HBr; purification from dibromo byproduct influences cost.

Thermal Properties and Processability

The presence of a single bromine atom disrupts the molecular symmetry of the benzothiadiazole core, significantly altering its thermal and physical properties. 4-Bromo-2,1,3-benzothiadiazole exhibits a melting point of 80.1–81.7 °C [1]. In stark contrast, the highly symmetric 4,7-dibromo-2,1,3-benzothiadiazole has a melting point of 188.4–189.5 °C [1]. This >100 °C difference in melting point correlates with drastically improved solubility of the mono-bromo derivative in common organic solvents (e.g., toluene, dichloromethane, and hexane), facilitating higher concentration reaction mixtures and easier handling at ambient temperatures.

Evidence DimensionMelting Point (Thermal Phase Transition)
Target Compound Data80.1–81.7 °C
Comparator Or Baseline188.4–189.5 °C (4,7-dibromo-2,1,3-benzothiadiazole)
Quantified Difference~108 °C reduction in melting point
ConditionsStandard atmospheric pressure, purified crystalline solid

The lower melting point and enhanced solubility streamline industrial scale-up by allowing higher molarity reactions and reducing the need for harsh, high-boiling solvents.

Electron Affinity
Class-level inference
3.2 eV
vs
3.8 eV (dibromo) · 2.5 eV (non-halogenated)
Intermediate LUMO level enables fine-tuning of charge injection barriers in OPV design.
Data aggregated from vendor specifications; measurement method not reported.

Regiochemical Impact on Electronic Conjugation

For optoelectronic and bioimaging applications, the position of the halogen is critical. The 4-position is directly adjacent to the electron-withdrawing thiadiazole ring, maximizing the electronic communication between the BTD core and the coupled donor moiety. Comparing 4-bromo-2,1,3-benzothiadiazole to the 5-bromo-2,1,3-benzothiadiazole isomer (melting point 59.1–60.3 °C)[1], the 4-substituted derivatives consistently exhibit stronger intramolecular charge transfer (ICT) [2]. This specific regiochemistry is responsible for the pronounced solvatochromism and large Stokes shifts characteristic of BTD-based fluorophores, which cannot be replicated by 5-position substitution.

Evidence DimensionElectronic coupling and ICT strength
Target Compound Data4-position substitution (direct conjugation with thiadiazole nitrogen)
Comparator Or Baseline5-position substitution (meta-like relationship to the primary electron-withdrawing axis)
Quantified DifferenceStronger red-shifted emission and larger Stokes shifts for 4-substituted D-A molecules
ConditionsPhotophysical characterization of resulting D-A fluorophores

Buyers developing OLEDs or fluorescent probes must procure the 4-bromo isomer to achieve the target emission wavelengths and minimize self-absorption.

Thermal Stability
Class-level inference
240°C
vs
280°C (dibromo) · 190°C (non-halogenated)
40°C lower Td limits high-temperature processing compared to dibromo analog.
Td values from vendor datasheets; measurement conditions unspecified.
Synthetic Versatility
Class-level inference
Asymmetric molecular architecture via sequential donor coupling
Enables design of D-A1-A2-D type molecules with tunable solid-state properties.
Pd-catalyzed cross-couplings; solid-state packing differs from symmetric polymers.

Synthesis of Asymmetric Donor-Acceptor (D-A) Fluorophores

Directly utilizes the high mono-coupling yield of the 4-bromo precursor to create highly tunable, solvatochromic dyes for lipid droplet imaging and cellular tracking, avoiding the low yields associated with dibrominated alternatives [1].

End-Capping of Conjugated Polymers for Organic Photovoltaics (OPVs)

Leverages the monofunctional nature of the compound to terminate polymer chains with an electron-deficient BTD unit, controlling molecular weight and tuning the HOMO/LUMO levels of the final material without risking unwanted cross-linking [2].

Development of Small-Molecule Kinase Inhibitors

Exploits the specific regiochemistry and solubility profile of the 4-substituted BTD core to build targeted pharmaceutical scaffolds where precise spatial arrangement of hydrogen bond acceptors and hydrophobic domains is required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric D-A-D small molecule synthesis
Monobromo site enables sequential coupling of two different donor units
HOMO-LUMO gap and energy level alignment for OPV performance
Conjugated polymer end-capping
Single functional handle for chain termination without cross-linking
Solubility enhancement and interface trap passivation in OFETs
Bipolar host material for PhOLEDs
Asymmetric design enables balanced hole/electron transport
Charge injection balance and recombination zone control for high EQE
Model compounds for structure-property studies
Stepwise controlled single-BTD unit synthesis
Isolation of intrinsic donor–acceptor properties for computational modeling

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,1,3-benzothiadiazole

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